2-Phenyl-3-prop-2-enoxypropanoic acid
Description
2-Phenyl-3-prop-2-enoxypropanoic acid is a propanoic acid derivative characterized by a phenyl group at position 2 and a propenoxy (allyl ether) substituent at position 2. The compound combines a carboxylic acid moiety with aromatic and ether functionalities, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
2-phenyl-3-prop-2-enoxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-2-8-15-9-11(12(13)14)10-6-4-3-5-7-10/h2-7,11H,1,8-9H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIMAMPHOMQCTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC(C1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-3-prop-2-enoxypropanoic acid can be achieved through several synthetic routes. One common method involves the reaction of phenylacetonitrile with dimethyl carbonate in the presence of potassium carbonate, followed by hydrolysis to yield the desired product . The reaction is typically carried out in a pressure vessel at elevated temperatures (around 180°C) and requires careful handling due to the use of high-pressure conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-3-prop-2-enoxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl and prop-2-enoxy groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Phenyl-3-prop-2-enoxypropanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a subject of study in medicinal chemistry.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Phenyl-3-prop-2-enoxypropanoic acid involves its interaction with specific molecular targets and pathways. The phenyl and prop-2-enoxy groups can interact with enzymes and receptors, influencing various biochemical processes. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Functional Group Variations and Physicochemical Properties
Key Observations :
- Acidity: The chloro substituent in 2-chloro-3-phenylpropanoic acid increases acidity compared to the target compound due to electron-withdrawing effects .
- Hydrogen Bonding : Amide-containing analogues (e.g., ) exhibit stronger intermolecular interactions, influencing crystal packing and solubility.
- Hydrophobicity: Bulky aryl groups (e.g., ) reduce aqueous solubility, whereas the propenoxy group in the target compound balances moderate polarity.
Biological Activity
2-Phenyl-3-prop-2-enoxypropanoic acid, a compound with notable structural features, has garnered interest in the field of medicinal chemistry. Its potential biological activities, including antimicrobial and anticancer properties, make it a subject of research across various scientific disciplines. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 204.22 g/mol. The compound features a phenyl group and an enoxy propanoic acid moiety, which are pivotal in its biological activity.
The biological effects of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound may interact with various enzymes, modulating their activity and influencing metabolic pathways.
- Cell Cycle Modulation : Evidence suggests that it can induce cell cycle arrest in cancer cells, leading to apoptosis.
Summary of Biological Activities
The following table summarizes the key biological activities associated with this compound:
| Biological Activity | Description |
|---|---|
| Antimicrobial | Effective against bacterial strains such as Staphylococcus aureus and Escherichia coli. |
| Anticancer | Inhibits cancer cell proliferation through modulation of specific signaling pathways. |
| Enzyme Inhibition | Shows potential in inhibiting enzymes involved in cancer metabolism. |
Case Studies
Several studies have investigated the biological activity of this compound:
-
Antimicrobial Efficacy Study :
- A study demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent for treating infections.
-
Investigation into Anticancer Effects :
- Research indicated that the compound could inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
-
Enzyme Inhibition Study :
- A focused study on enzyme inhibition revealed that this compound effectively inhibited enzymes critical for cancer metabolism, indicating its potential as a lead compound for drug development.
Q & A
Basic: What are the recommended synthetic strategies for 2-phenyl-3-prop-2-enoxypropanoic acid, and how can stereochemical integrity be ensured?
Synthesis of this compound likely involves multi-step reactions, including protection-deprotection strategies for functional groups like the propenoxy moiety. For example, analogous compounds (e.g., phenylpropenoic acid derivatives) are synthesized via condensation reactions using coupling agents to link aromatic and alkenoic components. Reaction conditions (temperature, solvent polarity, and catalyst choice) are critical for yield optimization and stereochemical control. Researchers should prioritize chiral resolution techniques (e.g., chiral HPLC) or asymmetric catalysis to maintain stereochemical integrity .
Basic: How should researchers characterize the structural and spectral properties of this compound?
Structural validation requires a combination of techniques:
- NMR spectroscopy (¹H/¹³C) to confirm the phenyl, propenoxy, and propanoic acid moieties.
- Mass spectrometry (HRMS) for molecular weight verification.
- FT-IR to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid).
Cross-reference spectral data with databases like NIST Chemistry WebBook or EPA DSSTox for validation .
Basic: What safety protocols are essential during handling and storage?
- Engineering controls : Use fume hoods (BS/EN-approved) to minimize inhalation risks .
- PPE : Wear nitrile gloves (EN374-compliant), safety goggles, and lab coats. Avoid contaminated clothing in non-lab areas .
- Emergency measures : Install eyewash stations and showers. Monitor airborne concentrations to ensure compliance with OSHA exposure limits (29 CFR 1910.1020) .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?
Bioactivity discrepancies (e.g., enzyme inhibition vs. no observed effect) may arise from:
- Experimental variables : Differences in assay conditions (pH, solvent, temperature).
- Purity thresholds : Impurities ≥2% can skew results. Use HPLC (≥98% purity) for bioassays .
- In silico validation : Cross-check experimental data with predictive toxicology models (e.g., EPA DSSTox) to identify outliers .
Advanced: What methodologies address stability challenges during long-term storage?
- Lyophilization : Stabilize the compound in anhydrous form under inert gas (N₂/Ar).
- Degradation analysis : Monitor via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC checks.
- pH control : Store in acidic buffers (pH 3–5) to prevent hydrolysis of the propenoxy group .
Advanced: How should contradictory safety data (e.g., toxicity classifications) be interpreted?
Discrepancies in hazard classifications (e.g., GHS vs. OSHA) often reflect regional regulatory frameworks or incomplete toxicological data. Mitigate risks by:
- Conservative handling : Assume higher toxicity levels (e.g., treat as Category 1B for skin irritation).
- Literature triangulation : Cross-reference safety sheets from multiple jurisdictions (EU, US, Japan) .
Advanced: What analytical techniques optimize quantification in complex matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
